Methylene dithiocyanate
Description
Nomenclature and Chemical Structure within Scientific Contexts
The systematic naming and structural definition of Methylene (B1212753) dithiocyanate are fundamental to its study in chemistry and related fields.
In scientific literature, the compound is primarily referred to as Methylene dithiocyanate (MDT) or Methylene bis(thiocyanate) (MBT). aquapharm-india.comcymitquimica.comontosight.ai These names are used interchangeably to identify this specific chemical entity. A variety of other synonyms exist, including Dithiocyanomethane and Methylenedirhodanide. cymitquimica.comnih.gov
The molecular formula for this compound is C₃H₂N₂S₂. cymitquimica.comtheoremchem.com This formula precisely defines the number and type of atoms constituting one molecule of the compound.
Table 1: Chemical Identity of this compound
| Property | Value |
| Primary Names | This compound (MDT), Methylene bis(thiocyanate) (MBT) cymitquimica.comontosight.ai |
| Chemical Formula | C₃H₂N₂S₂ cymitquimica.comtheoremchem.com |
| Molecular Weight | Approximately 130.19 g/mol biosynth.com |
| CAS Number | 6317-18-6 biosynth.com |
The structure of this compound is characterized by two thiocyanate (B1210189) groups (-SCN) covalently bonded to a central methylene bridge (-CH₂-). cymitquimica.comjustdial.com This arrangement is key to its chemical behavior and biological activity. The thiocyanate group itself is a functional group consisting of a sulfur atom single-bonded to a carbon atom, which is triple-bonded to a nitrogen atom. wikipedia.org
This compound belongs to the broader class of organosulfur compounds, which are organic compounds containing sulfur. fishersci.com Within this class, it is specifically a thiocyanate. fishersci.comebi.ac.uk Research in this area often involves comparisons with other thiocyanates and organosulfur compounds to understand structure-activity relationships.
Historical Overview of Research and Key Discoveries
The investigation into the practical applications of this compound has a history spanning several decades.
A significant milestone in the history of this compound was its first registration as an active ingredient in pesticides in the United States in 1949. epa.gov This marked the formal recognition of its utility as a biocide for controlling various microorganisms. nih.gov Its applications have since expanded to include use as a fungicide, algaecide, and disinfectant in various industrial processes such as in water cooling systems, paint manufacturing, and pulp and paper mills. epa.govhaihangchem.com
Early crystallographic studies (1971)
The definitive molecular structure of this compound was established through early crystallographic research. A key study published in 1971 by J. H. Konnert and D. Britton in Acta Crystallographica provided the first detailed analysis of its crystal and molecular structure. nih.goviucr.orgresearchgate.net Using X-ray diffraction techniques, they determined that the compound crystallizes in the monoclinic space group I2/c. researchgate.net The study revealed the precise bond lengths and angles of the molecule, offering fundamental insights into its geometry. nih.gov This foundational research was crucial for understanding the compound's physical properties and chemical reactivity, providing a structural basis for subsequent toxicological and chemical investigations. nih.govresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | I2/c | researchgate.net |
| a | 6.6888(4) Å | researchgate.net |
| b | 8.0616(6) Å | researchgate.net |
| c | 11.089(1) Å | researchgate.net |
| β | 105.33(1)° | researchgate.net |
| Volume | 576.68(7) ų | researchgate.net |
| Z (molecules per unit cell) | 4 | researchgate.net |
National Toxicology Program (NTP) studies and their significance
Due to the potential for human exposure and a general interest in the toxicology of organothiocyanates, this compound was selected for study by the U.S. National Toxicology Program (NTP). nih.gov The NTP conducted toxicity studies, published in a 1993 technical report (Toxicity Report Series No. 32), administering the compound to F344/N rats and B6C3F1 mice via gavage for 2-week and 13-week periods. nih.govnih.govberkeley.edu
The studies found that the toxic effects were consistent with those of an irritant chemical, and at higher doses, there were indications of acute toxicity potentially related to the release of cyanide. nih.gov The research also investigated the compound's genetic toxicity, finding it was not mutagenic in Salmonella typhimurium tests. nih.gov Furthermore, chemical disposition studies in rats showed that over 90% of the administered compound was eliminated within 48 hours, although tissue retention increased with dose. nih.govnih.gov These NTP studies were highly significant as they provided comprehensive toxicological data that became foundational for human health risk assessments and regulatory decisions by agencies like the EPA. nih.govepa.gov They established a no-observed-adverse-effect level (NOAEL) for forestomach lesions, a critical endpoint for risk characterization. nih.gov
| Study Aspect | Finding | Species | Reference |
|---|---|---|---|
| Primary Toxicity | Consistent with an irritant chemical. | Rats & Mice | nih.gov |
| Acute High-Dose Effect | Toxicity possibly linked to cyanide release. | Rats & Mice | nih.gov |
| Genetic Toxicity | Not mutagenic in S. typhimurium assays. | N/A | nih.gov |
| Chemical Disposition | >90% eliminated in 48 hours. | Rats | nih.govnih.gov |
| 13-Week NOAEL (Forestomach Lesions) | 4 mg/kg (male rats), 2 mg/kg (female rats, mice). | Rats & Mice | nih.gov |
Regulatory evaluations and data call-ins (e.g., EPA, EU)
The toxicological profile of this compound has led to significant regulatory scrutiny in the United States and Europe. In the U.S., the Environmental Protection Agency (EPA) first registered it as a pesticide active ingredient in 1949. epa.gov Over the years, the EPA issued several Data Call-Ins (DCIs) to obtain further information required for its reregistration eligibility decision (RED). epa.govepa.gov These DCIs, issued in 1987, 1991, 1993, and 1997, requested additional data on environmental fate, aquatic exposure, and inhalation toxicity, highlighting gaps in the existing knowledge base. epa.gov The EPA classified this compound as a Group D carcinogen, meaning it is not classifiable as to human carcinogenicity, and noted that cyanide is a potential metabolite. epa.gov
In the European Union, the compound was evaluated under the Biocidal Products Regulation (EU) No 528/2012. europa.eumiljodirektoratet.no In March 2022, the ECHA's Biocidal Products Committee (BPC) adopted an opinion recommending against the approval of this compound for use in slimicides (product-type 12). cirs-group.com The primary reasons cited were its high toxicity to aquatic life with long-lasting effects, leading to unacceptable environmental risks that could not be adequately mitigated. europa.eucirs-group.com Subsequently, in October 2022, the European Commission issued an implementing decision formally not approving the substance for this use. europa.euhseni.gov.ukeuroalert.net This decision was also based on the lack of sufficient data to confirm the minimum purity of the active substance and to assess the relevance of impurities. europa.eu
Significance and Research Relevance Across Disciplines
Relevance in chemistry, pharmacology, and toxicology research
This compound serves as a compound of interest at the intersection of chemistry, pharmacology, and toxicology. ontosight.ai Its primary relevance stems from its potent biocidal activity, which is the basis for its commercial use but also the driver for extensive toxicological research. nih.govnih.gov Toxicological studies, such as those conducted by the NTP, are crucial for understanding the mechanisms of its effects, which are thought to involve the inhibition of cellular respiration and the potential release of cyanide. nih.govnih.gov In pharmacology, while not a therapeutic agent, its interactions with biological systems, including enzymes and metabolic pathways, provide insights into the broader activity of thiocyanate-containing molecules. ontosight.ai Chemically, its structure and reactivity are of fundamental interest. ontosight.ai
Role as a research subject in organic chemistry, particularly thiocyanate chemistry
In the field of organic chemistry, this compound is a notable subject, particularly within the study of thiocyanate chemistry. ontosight.ai Its structure, containing two reactive thiocyanate groups on a simple methylene linker, makes it a useful model compound and a versatile building block in synthesis. ontosight.aiatamanchemicals.com Research involving this molecule contributes to a deeper understanding of the nucleophilic and electrophilic properties of the thiocyanate moiety (-SCN). Studies on its synthesis, typically from a methylene donor and thiocyanate ions, and its reactions, such as hydrolysis and transformations into other sulfur-containing heterocycles, are relevant areas of investigation. ontosight.aichemicalbook.com The crystallographic data from 1971 provided a solid structural foundation for predicting and interpreting its chemical behavior. iucr.orgresearchgate.net
Interdisciplinary studies involving environmental science and public health
The widespread use of this compound as an industrial biocide places it at the center of interdisciplinary studies involving environmental science and public health. chemicalbook.comnih.gov Environmental research focuses on its fate and effects in aquatic ecosystems, a critical area given its application in water cooling systems and paper mills. nih.govepa.gov Studies have consistently shown that it is highly toxic to fish and aquatic invertebrates. epa.gov This high aquatic toxicity was a key factor in the EU's decision to restrict its use. europa.eucirs-group.com From a public health perspective, research is driven by the potential for human exposure, both occupationally and through the environment. nih.govepa.gov The NTP's toxicological assessments and the EPA's regulatory evaluations are prime examples of this public health-focused research, aiming to characterize risks and establish safe exposure levels. nih.govepa.gov A documented case of severe human intoxication from inhalation highlighted the acute public health dangers and the need for strict handling protocols. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thiocyanatomethyl thiocyanate | |
|---|---|---|
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InChI |
InChI=1S/C3H2N2S2/c4-1-6-3-7-2-5/h3H2 | |
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InChI Key |
JWZXKXIUSSIAMR-UHFFFAOYSA-N | |
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Canonical SMILES |
C(SC#N)SC#N | |
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Molecular Formula |
C3H2N2S2, Array | |
| Record name | METHYLENEBIS(THIOCYANATE) | |
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| Record name | METHYLENE BIS(THIOCYANATE) | |
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DSSTOX Substance ID |
DTXSID8025599 | |
| Record name | Methylene bis(thiocyanate) | |
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Molecular Weight |
130.20 g/mol | |
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Physical Description |
Methylenebis(thiocyanate) appears as yellow to light orange-colored mass or yellow powder. (NTP, 1992), Pellets or Large Crystals, Yellow to light orange solid; [CAMEO], SOLID IN VARIOUS FORMS. | |
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Solubility |
Decomposes (NTP, 1992), Greater than 100 mg/ml in DMSO at 20 °C. 10-50 mg/ml in 95% ethanol at 20 °C. Greater than 100 mg/ml in acetone at 20 °C., Solubility in water: none | |
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Vapor Pressure |
0.00197 [mmHg] | |
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Color/Form |
Yellow to light orange-colored solid | |
CAS No. |
6317-18-6 | |
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Melting Point |
221 to 225 °F (NTP, 1992), 105-107 °C | |
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Synthetic Methodologies and Chemical Reactions in Research
Advanced Synthetic Pathways of Methylene (B1212753) Dithiocyanate
Reaction of thiocyanate (B1210189) ions with a methylene donor in the presence of a catalyst
A fundamental approach to synthesizing methylene dithiocyanate involves the reaction of thiocyanate ions with a suitable methylene donor, facilitated by a catalyst. ontosight.ai This general method forms the basis for several more specific synthetic strategies. The thiocyanate ions typically originate from salts like sodium thiocyanate or potassium thiocyanate, while the methylene donor provides the -CH₂- bridge. The catalyst's role is crucial in enabling the reaction to proceed efficiently.
Synthesis from methylene halides (CH₂X₂, X=Cl, Br, I) and alkali or ammonium (B1175870) salts of thiocyanate
A widely practiced method for producing this compound is the reaction of methylene halides with alkali or ammonium salts of thiocyanate. researchgate.net Dihalomethanes such as dichloromethane (B109758) (CH₂Cl₂), dibromomethane (B42720) (CH₂Br₂), or methylene iodide (CH₂I₂) serve as the methylene source. researchgate.net These are reacted with salts like sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN). researchgate.netgoogle.com
This nucleophilic substitution reaction is often carried out in a solvent. For instance, a mixture of sodium thiocyanate and dichloromethane can be heated under pressure to yield this compound. chemicalbook.com The reaction between dibromomethane and sodium thiocyanate is another common variant. google.com Historically, this reaction was performed in organic solvents like dimethylformamide, which often resulted in long reaction times and poor yields, necessitating extensive purification. google.com More recent advancements have focused on using water as the reaction medium, which simplifies the process and improves the purity of the product. google.com
Table 1: Synthesis of this compound from Methylene Halides
| Methylene Halide | Thiocyanate Salt | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Methylene Bromide | Sodium Thiocyanate | Water | 80 | 6 | - | google.com |
| Dibromomethane | Sodium Thiocyanate | 10% Ethanol (B145695)/Water | 85 | - | - | google.com |
| Dibromomethane | Sodium Thiocyanate | Water/Ethanol | 74-75 (reflux) | 5 | 83.4 | google.com |
| Dibromomethane | Sodium Thiocyanate | Water/Methanol (B129727) | 74-75 (reflux) | 5 | 82.7 | google.com |
Data extracted from referenced patents and research articles. Yields are based on the limiting reactant.
Utilization of formalin as a methylene source
An alternative to methylene halides is the use of formalin, an aqueous solution of formaldehyde (B43269), as the methylene source. researchgate.net This method is considered commercially important, particularly in regions where the raw materials are readily available. researchgate.net The synthesis involves reacting formalin with a thiocyanate source. researchgate.netjustdial.com One described process involves reacting a thiourea (B124793) solution with formaldehyde, followed by the addition of sodium thiocyanate to form methylene bis thiocyanate through a condensation reaction. justdial.com This approach has been highlighted as a novel synthesis route, especially for commercial-scale production. researchgate.net
Phase transfer catalysis in MDT synthesis (e.g., Benzyl (B1604629) triethylammonium (B8662869) chloride)
Phase transfer catalysis (PTC) has emerged as a valuable technique to enhance the synthesis of this compound, particularly when dealing with reactants that are immiscible. researchgate.netbiomedres.us In this method, a phase transfer catalyst, such as benzyl triethylammonium chloride, facilitates the transfer of the thiocyanate anion from the aqueous phase to the organic phase where the methylene halide is present. researchgate.netbiomedres.usdokumen.pub This allows the reaction to proceed at the interface or in the organic phase under milder conditions. biomedres.us
The use of PTC can lead to faster reaction rates, higher yields, and greater selectivity. biomedres.us This technique is particularly useful in overcoming the insolubility of nucleophiles in the organic phase. researchgate.net Other quaternary ammonium salts, like methyltrioctylammonium chloride, have also been employed as phase transfer catalysts in similar reactions. oup.com
Commercial scale synthesis methods and patented processes
The commercial production of this compound has been the subject of numerous patents, which often detail specific conditions and methodologies to optimize yield and purity. researchgate.netgoogle.comgoogle.com A common patented method involves reacting a dihalomethane, such as methylene bromide, with an aqueous solution of an alkali metal thiocyanate at temperatures below 100°C. google.com One patent describes reacting methylene bromide with a molar excess of aqueous sodium thiocyanate at 78-82°C for 5-10 hours. google.com
Another patented process focuses on the synthesis of MBT from sodium thiocyanate and dibromomethane in an ethanol/water mixture, followed by crystallization to obtain a pure product. google.com These commercial methods often include steps for purification, such as washing the product with water to remove inorganic salts like sodium bromide that precipitate during the reaction. google.com
Cleaner technologies and environmentally friendly synthesis approaches
In recent years, there has been a growing emphasis on developing cleaner and more environmentally friendly methods for synthesizing this compound. researchgate.net This includes the use of non-toxic and non-hazardous raw materials and solvents. researchgate.net One such approach involves using water as a solvent instead of traditional organic solvents, which reduces the environmental impact and simplifies the workup procedure. google.comresearchgate.net
The use of phase transfer catalysis can also be considered a cleaner technology as it often allows for milder reaction conditions and can reduce the need for harsh solvents. researchgate.netbiomedres.us Research into green chemistry approaches for thiocyanate synthesis is ongoing, with a focus on using recyclable catalysts and minimizing waste generation. mdpi.com The trifluoromethylation-based difunctionalization of alkenes using a thiocyanate source in water is an example of an environmentally friendly method for creating related compounds. mdpi.com
Mechanistic Studies of MDT Formation
Research into the synthesis of this compound (MDT) has explored various pathways, with mechanistic studies focusing on reaction kinetics, intermediates, and the influence of reaction conditions.
The Mannich reaction is a three-component organic reaction involving the aminoalkylation of an acidic proton located on a carbon atom. nih.gov It classically involves the condensation of a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine or ammonia (B1221849). researchgate.net The product is a β-amino-carbonyl compound, also known as a Mannich base. nih.gov The essential feature is the replacement of the active hydrogen with an aminomethyl group. researchgate.net
While not a classical example, the synthesis of this compound from formaldehyde (or its aqueous solution, formalin) and a thiocyanate salt exhibits characteristics analogous to a Mannich-type pathway. researchgate.net In this context, the reaction involves a formaldehyde source and a nucleophile (thiocyanate), which can be seen as a variation of the typical Mannich components. researchgate.netresearchgate.net The reaction mechanism is thought to proceed through the formation of an electrophilic iminium salt intermediate when an amine is present, which then reacts with a carbanion. chemtube3d.com In syntheses starting from formalin, a proposed pathway involves the formation of an ammonium carbonium ion, which subsequently reacts. researchgate.net These pathways underscore the versatility of Mannich-type condensations in forming C-N and C-S bonds, crucial for the MDT structure.
The choice of solvent and the reaction temperature are critical parameters that significantly influence the rate and yield of this compound synthesis. One common industrial preparation involves the reaction of sodium thiocyanate with dichloromethane under pressure at temperatures ranging from 80 to 100°C. chemicalbook.com In other reported syntheses, methylene bromide is used as the halogenating agent in conjunction with sodium thiocyanate. researchgate.net
The solvent's polarity plays a key role in the reaction mechanism. Polar solvents can favor an SN1-type reaction pathway by stabilizing charged intermediates like carbocations. researchgate.net The binding of the thiocyanate nucleophile has been found to be solvent-dependent; for instance, in methylene chloride, the binding can be quantitative and irreversible, whereas in solvents like methanol or acetonitrile (B52724), the binding may be reversible and dependent on temperature. nih.gov The use of phase transfer catalysts, such as benzyl triethylammonium chloride, is also employed to facilitate the reaction between reactants in different phases (e.g., an aqueous solution of sodium thiocyanate and an organic solution of a dihalomethane), thereby improving reaction efficiency. researchgate.net In syntheses using formalin, alcohols like methanol and ethanol have been used, with azeotropic distillation employed to remove water and drive the reaction forward. researchgate.net
Table 1: Influence of Reaction Conditions on MDT Synthesis
| Parameter | Condition | Role/Effect | Source(s) |
|---|---|---|---|
| Temperature | 80-100°C | Promotes reaction between sodium thiocyanate and dichloromethane. | chemicalbook.com |
| Solvent | Dichloromethane | Serves as both reactant and solvent. chemicalbook.com Irreversible thiocyanate binding. nih.gov | chemicalbook.comnih.gov |
| Solvent | Methanol / Ethanol | Used in formalin-based synthesis; allows for azeotropic removal of water. | researchgate.net |
| Solvent | Water | Can be used with a phase transfer catalyst to dissolve thiocyanate salts. | researchgate.net |
| Catalyst | Phase Transfer Catalyst | Facilitates reaction between aqueous and organic phase reactants. | researchgate.net |
The investigation of intermediates provides insight into the reaction mechanism of MDT formation. In pathways analogous to the Mannich reaction, the formation of a highly electrophilic intermediate is a key step. nih.govchemtube3d.com When formaldehyde and an amine source are used, this intermediate is typically an iminium salt (or Schiff base). nih.gov
Chemical Reactivity and Derivatization Research
This compound is a reactive molecule, a characteristic that is central to its utility but also dictates its handling and stability under various chemical environments.
This compound is characterized by its vigorous reactivity with certain classes of chemical reagents. It reacts violently with strong bases and strong oxidizing agents. chemicalbook.comnih.govnoaa.govepa.gov Hydrogen peroxide is a specific example of a strong oxidizing agent that elicits this vigorous reaction. chemicalbook.comnoaa.gov This high reactivity is a significant consideration for its storage and handling, requiring separation from incompatible materials such as strong bases, oxidizers, and combustible organic materials. epa.gov Furthermore, the compound undergoes thermal decomposition, breaking down slowly at temperatures above 100°C (212°F) and rapidly above 205°C (401°F), a process that releases toxic gases. epa.gov
The stability of this compound in aqueous solutions is highly dependent on the pH. It is readily hydrolyzed, particularly under neutral to alkaline conditions. iwaponline.com Detailed studies have shown that MDT is stable in acidic conditions, specifically at a pH of 5. epa.govepa.gov However, as the pH increases, its rate of hydrolysis accelerates significantly. epa.govepa.gov In neutral (pH 7) and alkaline (pH 9) solutions, the molecule degrades into formaldehyde and thiocyanate ions. epa.govepa.gov The decomposition is particularly rapid in strongly alkaline solutions (pH > 8). chemicalbook.comiwaponline.com
A study submitted to the U.S. Environmental Protection Agency provided specific half-life values for MDT at different pH levels at 25°C. epa.govepa.gov
Table 2: Hydrolysis Half-life of this compound at 25°C
| pH | Half-life | Hydrolysis Products | Source(s) |
|---|---|---|---|
| 5 | Stable | Not applicable | epa.govepa.gov |
| 7 | 21.2 hours | Formaldehyde, Thiocyanate ion | epa.govepa.gov |
Degradation pathways and products (e.g., formaldehyde, thiocyanate ions, hydrogen cyanide)
This compound is susceptible to degradation, particularly through hydrolysis, which is significantly influenced by pH. The compound is known to hydrolyze rapidly in alkaline conditions, specifically at a pH above 8. nih.govchemicalbook.com It also decomposes in water, a process that is accelerated by boiling. chemicalbook.com
The degradation of this compound can yield several products, with research identifying cyanide and formaldehyde as potential degradates. epa.govefekto.co.za The formation of hydrogen cyanide is a notable degradation pathway, especially under alkaline conditions when a reducing agent is present. nih.gov However, in the presence of alkali alone, other reaction pathways are favored which can prevent the formation of hydrogen cyanide. nih.gov The decomposition process is reportedly hastened by the presence of moisture. googleapis.com When heated to the point of decomposition, this compound is also known to emit highly toxic fumes containing nitrogen oxides (NOx) and sulfur oxides (SOx). chemicalbook.com
The thiocyanate ion itself, a component of the parent molecule, is also considered a potential precursor to cyanide, although detailed data on the specific environmental or working conditions under which this transformation occurs are limited. epa.gov The decomposition to form hydrogen cyanide is a concern that has been noted in the context of its use and storage. googleapis.com
Below is a summary of the primary degradation products of this compound and the conditions that facilitate their formation.
Table 1: Degradation Products of this compound
| Degradation Product | Condition | Source(s) |
|---|---|---|
| Hydrogen Cyanide (HCN) | Alkaline conditions (pH > 8) with a reducing agent. Accelerated by moisture. | nih.govgoogleapis.com |
| Formaldehyde | Identified as a potential degradate. | epa.govefekto.co.za |
| Thiocyanate Ions | Result from the cleavage of the molecule. May further degrade to cyanide. | epa.gov |
| Nitrogen Oxides (NOx) | Emitted upon heating to decomposition. | chemicalbook.com |
| Sulfur Oxides (SOx) | Emitted upon heating to decomposition. | chemicalbook.com |
Formation of derivatives and their chemical transformations
The chemical structure of this compound, with its reactive methylene bridge and two thiocyanate functional groups, allows for the formation of various derivatives. The thiocyanate group (SCN) is an ambident nucleophile, meaning it can react at either the sulfur or nitrogen atom, although reactions typically occur at the sulfur terminus. cdnsciencepub.com
The formation of derivatives can occur through reactions involving the methylene group. For instance, compounds with a reactive methylene hydrogen group can react with disubstituted formamidines to create an aminomethylene derivative. acs.org While this specific reaction is general for compounds with a methylene group, it illustrates a potential pathway for modifying the core structure of this compound.
More commonly, the chemical transformations of thiocyanates involve the functional group itself. The thiocyanate group can be converted into other sulfur-containing functionalities. Research on other organic thiocyanates has demonstrated transformations of the SCN group into:
Trifluoromethylthiolate (SCF3) : This conversion can be achieved using TMSCF3 and a base like cesium carbonate. mdpi.com
Phosphonothioate : This transformation can be accomplished by reacting the thiocyanate with a phosphine (B1218219) oxide in the presence of a base such as DBU. mdpi.com
The table below summarizes potential chemical transformations involving the thiocyanate functional group, based on general reactivity studies of organic thiocyanates.
Table 2: Potential Chemical Transformations of the Thiocyanate Group
| Transformation Product | Reagents/Conditions | Source(s) |
|---|---|---|
| Trifluoromethylthiolate (-SCF3) | TMSCF3, Cesium Carbonate | mdpi.com |
| Phosphonothioate (-SPO(Ph)2) | Diphenylphosphine oxide, DBU | mdpi.com |
| Nucleophilic Displacement | Various nucleophiles | rsc.org |
Biocidal Mechanisms and Antimicrobial Research
Elucidation of Biocidal Action Mechanisms
The effectiveness of methylene (B1212753) dithiocyanate as a broad-spectrum biocide is rooted in its specific interactions with microbial cells. Research into its mode of action has pointed to a multi-faceted disruption of essential life processes, primarily centered on cellular respiration and enzymatic functions.
Competitive inhibition of cell respiration as a suggested mechanism
A primary hypothesis for the biocidal activity of methylene dithiocyanate is its role as a competitive inhibitor of cellular respiration. This mechanism suggests that the compound interferes with the normal electron transport chain, a fundamental process for energy production in aerobic and many anaerobic microorganisms. By interrupting this vital pathway, this compound effectively starves the microbial cells of the energy required for their metabolic activities, leading to growth inhibition and eventual cell death.
Interaction with biological targets, such as complexing with the ferric ion of cytochrome
The proposed competitive inhibition of respiration is believed to occur through the direct interaction of the thiocyanate (B1210189) moiety with critical components of the electron transport system. Specifically, this compound is thought to block electron transfer by reacting with the trivalent iron (Fe³⁺) in cytochromes. Cytochromes are essential proteins that contain a heme group with a central iron atom that cycles between the ferric (Fe³⁺) and ferrous (Fe²⁺) states to facilitate electron transport. By complexing with the ferric ion, this compound deactivates this crucial component, thereby halting the respiratory process and causing rapid cell death.
Cellular and enzymatic effects: enzyme activity, cellular metabolism
Beyond its impact on the cytochrome system, the biocidal action of this compound extends to other cellular and enzymatic targets. Studies on dithiocyanomethane, a related compound, have shown that it can inhibit key metabolic pathways by affecting specific enzymes. For instance, it has been found to disrupt glucose decomposition in Escherichia coli by inhibiting the hexose monophosphate (HMP) pathway. This is achieved by targeting key enzymes such as ATPase and glucose-6-phosphate dehydrogenase (G6PDH). Such inhibitions disrupt not only energy production but also the synthesis of essential biomolecules, further contributing to the compound's antimicrobial efficacy. The release of cyanide as a metabolite of this compound also plays a role in its toxicity, as cyanide is a well-known inhibitor of numerous metalloenzymes.
Distinction from and comparison with other thiocyanate derivatives
The biocidal mechanism of this compound is distinct when compared to other thiocyanate derivatives, largely due to its unique chemical structure.
Organic Thiocyanates : While many organic thiocyanates exhibit some level of biological activity, the presence of two thiocyanate groups linked by a methylene bridge in this compound enhances its reactivity and potency. This bifunctional nature may allow for more effective cross-linking or interaction with target sites within the microbial cell compared to simpler monofunctional alkyl thiocyanates. For example, commercial formulations sometimes blend this compound with 2-(Thiocyanomethylthio)benzothiazole (TCMTB), where the former provides rapid antimicrobial action and the latter offers enhanced fungicidal properties, indicating different, yet complementary, modes of action among organic thiocyanates.
Inorganic Thiocyanates : Inorganic thiocyanate salts, such as potassium thiocyanate, have a different biological role. In mammalian systems, for instance, the thiocyanate ion (SCN⁻) is a key component of the innate immune system, where it is oxidized by lactoperoxidase to produce the antimicrobial agent hypothiocyanite (OSCN⁻). This mechanism is fundamentally different from the direct inhibition of cellular respiration proposed for this compound.
Isothiocyanates : It is also important to distinguish this compound from isothiocyanates (R-N=C=S), which are isomers of organic thiocyanates. Isothiocyanates, many of which are derived from plants, are known for their antimicrobial properties which are generally attributed to their ability to react with proteins and enzymes through their electrophilic carbon atom, a different reactive site compared to the thiocyanate group in this compound.
Antimicrobial Spectrum and Efficacy Studies
Inhibition of algae, fungi, and bacteria in industrial water systems
This compound is recognized for its potent, broad-spectrum antimicrobial activity, making it a highly effective agent for controlling microbial growth in industrial water systems such as cooling towers and paper mills. Its efficacy extends to a wide range of microorganisms that contribute to biofouling, corrosion, and other operational issues.
The compound demonstrates robust inhibitory effects against:
Algae : Prevents the growth of algae which can cause blockages and reduce the efficiency of heat exchange surfaces.
Fungi : Controls the proliferation of fungi, including molds and yeasts, which can lead to the degradation of wooden structures in cooling towers.
Bacteria : Exhibits powerful action against various types of bacteria, including slime-forming bacteria, spore formers, and particularly problematic anaerobic bacteria like sulfate-reducing bacteria (Desulfovibrio sp.), which are a major cause of microbially influenced corrosion.
Recent research has provided quantitative data on the efficacy of this compound against several pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) for a range of bacterial strains.
| Bacterial Species | Strain | MIC (mg/L) | MBC (mg/L) |
|---|---|---|---|
| Aeromonas hydrophila | Ah0548 | 0.1 | 0.2 |
| Aeromonas hydrophila | Ah0550 | 0.2 | 0.4 |
| Aeromonas hydrophila | Ah0551 | 0.2 | 0.4 |
| Aeromonas veronii | Av0626 | 0.2 | 0.4 |
| Aeromonas salmonicida | As0627 | 0.4 | 0.8 |
| Aeromonas sobria | Aso0628 | 0.4 | 0.8 |
| Edwardsiella tarda | Et0601 | 0.2 | 0.4 |
| Edwardsiella ictaluri | Ei0602 | 0.2 | 0.4 |
| Pseudomonas aeruginosa | Pa0603 | 0.4 | 0.8 |
| Yersinia ruckeri | Yr0604 | 0.4 | 0.8 |
Control of surface molds and sapstain fungi on wood
This compound (MDT) is utilized as a fungicide to control the growth of surface molds and sapstain fungi on wood. nih.gov Its application is crucial for protecting freshly cut lumber, which is vulnerable to fungal attack from the moment it is harvested until its moisture content drops below 20%. nih.gov The prevention of fungal stain and mold is a significant concern in the timber industry to maintain the quality and marketability of wood products. nih.gov
Research has demonstrated the efficacy of MDT in wood protection. In laboratory tests on unseasoned southern yellow pine, a formulation containing 2-(thiocyanomethyl) benzothiazole plus methylene-bis-thiocyanate proved to be as effective as sodium pentachlorophenate in controlling stain and mold. researchgate.net Another study highlighted that while some treatments provided protection for up to six months, they were less effective over a 12-month period, indicating the importance of the formulation and concentration for long-term protection. The challenge of pre-infection, where fungal colonization exists before chemical treatment, is a significant cause of treatment failure, underscoring the need for prompt application after processing. woodpreservation.ca
Efficacy in paper mills and leather processing
This compound is widely employed in industrial processes to inhibit microbial growth. In the paper and pulp industry, it serves as a powerful slimicide, controlling the slime-forming bacteria, spore formers, and fungi that can disrupt manufacturing processes. nih.gov A significant portion of MDT produced for biocide applications has historically been used by the paper industry to maintain operational efficiency and product quality.
In leather processing, MDT is used as a fungicide to prevent mold growth on hides and skins, particularly during wet processing stages like pickling and tanning. ncsu.edu Preservatives are essential to protect tanned and crust leather from mold-related damage. ncsu.edu Formulations containing MDT are added to processing liquors to prevent microbial degradation of the leather. ncsu.edu The development of cleaner synthesis technologies for MDT has aimed to provide effective fungal protection while using less hazardous raw materials, aligning with modern environmental and safety standards. ncsu.edu
Studies on specific microbial strains and their susceptibility
The antimicrobial efficacy of this compound, often in combination with other agents, has been evaluated against specific microbial strains known to cause biodeterioration in industrial settings. A notable study assessed the performance of various fungicides on unseasoned southern yellow pine, providing insights into their effectiveness against particular fungi. A mixture of 2-(thiocyanomethylthio) benzothiazole (TCMTB) and Methylene bis-thiocyanate (a synonym for MDT) was tested against a panel of sapstain and mold fungi.
The results, as detailed in the table below, show the average stain and mold ratings on wood treated with this combination. A lower rating indicates better control of fungal growth. The data demonstrates that the TCMTB + MDT mixture effectively controlled several key fungal species, although its efficacy varied against different molds.
Table 1: Performance of TCMTB + MDT Fungicidal Mixture Against Sapstain and Mold Fungi on Southern Yellow Pine
| Test Fungus | Fungus Type | Average Stain/Mold Rating |
|---|---|---|
| Ceratocystis pilifera (RWD-636) | Sapstain | 0.0 |
| Ceratocystis sp. (ME-YP-2-1) | Sapstain | 0.5 |
| Penicillium sp. (R-58A) | Mold | 0.5 |
| Trichoderma sp. (ME-GC-6) | Mold | 0.5 |
| Diplodia sp. (R-58B) | Mold | 2.5 |
Resistance Mechanisms and Mitigation Strategies
Research into microbial resistance development against MDT
The emergence of drug-resistant microbial strains is a significant global challenge. nih.gov While extensive research exists on resistance to clinical antibiotics, specific studies detailing the biochemical and genetic mechanisms of microbial resistance to this compound in industrial applications are not prominently available in the reviewed literature. General mechanisms of antimicrobial resistance in bacteria include altering the drug's target site, producing enzymes that inactivate the drug, or utilizing efflux pumps to expel the agent from the cell. nih.gov In the context of wood preservation, a key challenge identified is the pre-infection of lumber with fungi before treatment, which can lead to treatment failure. woodpreservation.ca This represents a form of tolerance rather than a developed resistance mechanism but highlights a practical challenge in achieving effective control. woodpreservation.ca
Strategies to overcome or prevent resistance in various applications
Given the limited specific research on resistance to MDT, mitigation strategies are often extrapolated from general principles of antimicrobial stewardship. One of the most effective and documented strategies to enhance efficacy and potentially slow the development of resistance is the use of synergistic combinations of biocides. nih.govnih.gov By combining two or more antimicrobial agents with different modes of action, the probability of a microorganism developing resistance to both simultaneously is significantly reduced. This approach is a cornerstone of managing microbial populations in various industrial settings where MDT is used. Other general strategies to combat antimicrobial resistance include rational use of biocides, maintaining proper hygiene and infection control in industrial processes, and preventing the conditions that foster microbial growth. nih.gov
Synergistic effects with other biocidal agents (e.g., 2-Thiocyanomethylthio-benzothiazole)
The combination of this compound with other biocidal agents has been shown to produce synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual components. google.com This synergy is a key strategy for providing broad-spectrum control and is believed to help in managing the development of resistance. nih.gov
A prominent example is the combination of MDT with 2-(Thiocyanomethylthio)-benzothiazole (TCMTB). This blend combines the rapid antimicrobial action of MDT with the potent fungicidal properties of TCMTB, making it suitable for a wide range of applications in the leather and wood industries. researchgate.net Other studies have demonstrated the synergistic potential of MDT with different compounds. For instance, combining MDT with 1,5-pentanedial provides a superior biocidal composition for treating industrial process waters. google.com Similarly, a synergistic composition of MDT and 2-bromo-2-nitro-propane-1,3-diol has been found to be effective in preventing microbial spoilage in paper and pulp preparation. google.com
The table below illustrates the principle of synergy, using data from a study on MDT and 1,5-pentanedial against Pseudomonas aeruginosa. The Synergy Index (SI) is calculated to determine if the combination is synergistic (SI < 1), additive (SI = 1), or antagonistic (SI > 1).
Table 2: Synergistic Effect of this compound (MDT) and 1,5-Pentanedial (PD) Against Pseudomonas aeruginosa
| Ratio (MDT:PD) | Quantity of MDT Killing 106 Bacteria (ppm) | Quantity of PD Killing 106 Bacteria (ppm) | Synergy Index (SI) |
|---|---|---|---|
| 100:0 | 15 | 0 | 1.00 |
| 0:100 | 0 | 1000 | 1.00 |
| 75:25 | 2.25 | 0.75 | 0.15 |
| 50:50 | 1.5 | 1.5 | 0.10 |
Toxicological and Ecotoxicological Research
Mammalian Toxicology and Pharmacokinetics
Methylene (B1212753) dithiocyanate (MDT) has been the subject of various toxicological studies to determine its effects on mammalian systems. Research has focused on its acute, sub-acute, and chronic toxicity, as well as its metabolic fate and the organs it primarily affects.
Acute toxicity studies have established that Methylene dithiocyanate is toxic through oral and inhalation routes and can cause severe skin and eye damage. guidechem.comfishersci.com It is classified as "Toxic if swallowed" and "Fatal if inhaled". guidechem.comfishersci.com
Oral administration studies in Sprague-Dawley rats determined a Lethal Dose 50% (LD50) of 87.0 mg/kg. nih.gov In 2-week gavage studies involving F344/N rats and B6C3F1 mice, doses of 80 and 160 mg/kg resulted in 100% mortality by the second day. nih.gov Clinical signs observed at high doses were consistent with cyanide toxicity, including difficulty breathing (dyspnea), tremors, and loss of coordination (ataxia). nih.gov
Inhalation is a significant route of exposure with high toxicity. A study in rats reported a Lethal Concentration 50% (LC50) of 0.032 mg/L for a 4-hour exposure. guidechem.com This route is considered to pose a high acute hazard.
Dermal toxicity studies in New Zealand albino rabbits involved single 24-hour applications. Mortality was observed at doses of 398 mg/kg and higher, indicating significant absorption through the skin. nih.gov
Acute Toxicity of this compound
| Route of Exposure | Test Species | Toxicity Value (LD50/LC50) | Reference |
|---|---|---|---|
| Oral | Rat (Sprague-Dawley) | 87.0 mg/kg | nih.gov |
| Inhalation | Rat | 0.032 mg/L (4 hours) | guidechem.com |
| Dermal | Rabbit (New Zealand albino) | Mortality at ≥ 398 mg/kg | nih.gov |
Longer-term studies have been conducted to understand the effects of repeated exposure to this compound.
In 13-week oral gavage studies using F344/N rats and B6C3F1 mice, mortality was observed at various dose levels. nih.gov In rats, deaths occurred in groups receiving 2, 4, 8, and 16 mg/kg, while in mice, deaths were seen at 8 and 16 mg/kg. nih.gov The primary target organ identified in these studies was the stomach. nih.gov Unlike the necrotic lesions seen in acute studies, the effects in the 13-week studies were mainly confined to the forestomach and included squamous mucosal hyperplasia (an increase in cell number) and hyperkeratosis (thickening of the outer layer). nih.gov Additionally, male rats receiving 4 or 8 mg/kg showed decreased sperm motility. nih.gov
A 90-day subchronic inhalation study in Sprague-Dawley rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 0.20 mg/m³ and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 0.99 mg/m³. epa.govepa.gov The effects at the LOAEL included noisy respiration and other clinical signs of respiratory abnormalities, as well as decreased body weight gains in males. epa.govepa.gov Necrotizing inflammation of the nasal cavity was also observed in rats and mice in 13-week studies. nih.gov
Summary of Sub-acute/Chronic Toxicity Findings
| Study Duration | Species | Route | Key Findings | Reference |
|---|---|---|---|---|
| 13 Weeks | Rat (F344/N) | Oral (Gavage) | Mortality at ≥ 2 mg/kg; Forestomach hyperplasia and hyperkeratosis; Decreased sperm motility. | nih.gov |
| 13 Weeks | Mouse (B6C3F1) | Oral (Gavage) | Mortality at ≥ 8 mg/kg; Forestomach hyperplasia and hyperkeratosis. | nih.gov |
| 90 Days | Rat (Sprague-Dawley) | Inhalation | NOAEL: 0.20 mg/m³; LOAEL: 0.99 mg/m³; Respiratory abnormalities; Decreased body weight gain (males). | epa.govepa.gov |
To understand the pharmacokinetic profile of this compound, studies using radiolabeled compounds have been performed. In chemical disposition studies with ¹⁴C-labeled this compound in male F344/N rats, the compound was found to be rapidly eliminated. nih.govnih.gov Over 90% of the administered radioactivity was excreted within 48 hours. nih.govnih.gov
The research also indicated that with increasing doses (from 0.2 to 10 mg/kg), a greater percentage of the administered radioactivity was retained in the tissues. nih.govnih.gov This suggests that elimination pathways may become saturated at higher concentrations, leading to increased tissue distribution.
The biotransformation of this compound in the body involves several pathways. One key pathway is the reaction of organothiocyanates with glutathione (B108866) (GSH). nih.gov This reaction, which can be catalyzed by glutathione S-transferases, leads to the release of cyanide. nih.gov
Another proposed metabolic route involves P-450 isoenzymes. nih.govnih.gov This pathway suggests that the methylene carbon of the molecule undergoes oxygen insertion, which would produce an aldehyde and release thiocyanate (B1210189). nih.govnih.gov Further oxidation of this aldehyde could lead to the formation of carbon dioxide. nih.govnih.gov Hydrolysis studies also indicate that this compound can degrade into thiocyanate ion and formic acid, depending on the pH. nih.govnih.gov
A significant aspect of this compound toxicity is its metabolism into highly toxic compounds, most notably cyanide. cdc.gov The release of cyanide is a critical factor in the acute toxicity observed at high doses. nih.gov
Studies have shown that the administration of this compound to mice leads to increased tissue concentrations of hydrogen cyanide (HCN). nih.gov In rats given a 10 mg/kg dose of ¹⁴C-labeled this compound, blood cyanide levels were elevated shortly after administration but returned to levels similar to controls within two hours. nih.govnih.gov The clinical signs of acute poisoning, such as dyspnea and tremors, are consistent with cyanide toxicity. nih.gov Formaldehyde (B43269) has also been identified as a potential degradate of this compound. cdc.gov
Toxicological studies have identified several key target organs for this compound toxicity.
Stomach : The stomach is a primary target organ, particularly following oral exposure. nih.gov Acute, high-dose studies in rats and mice revealed necrotic and inflammatory lesions on the mucosal surface of both the glandular and non-glandular portions of the stomach. nih.gov In sub-acute and chronic studies, the effects were more localized to the forestomach, causing hyperplasia and hyperkeratosis. nih.gov
Respiratory System : The lungs and nasal passages are targets following inhalation. A 90-day inhalation study in rats caused noisy respiration and other respiratory abnormalities. epa.govepa.gov Necrotizing inflammation of the nasal cavity has also been noted. nih.gov A case of severe human intoxication following inhalation resulted in multi-organ failure that included the lungs. epa.gov
Liver and Kidneys : While the stomach and respiratory tract are primary targets, effects on the liver and kidneys have also been observed, particularly in cases of severe poisoning. epa.gov Animal data suggests a potential for liver and kidney effects. epa.gov In a 90-day inhalation study, a decreased incidence of globular eosinophilic material in the renal tubules of male rats was noted. epa.gov
Genetic Toxicology and Carcinogenicity Research
The mutagenic potential of this compound has been investigated in a battery of genetic toxicology assays. The compound was found to be not mutagenic in the Salmonella typhimurium reverse mutation assay (Ames test), both with and without metabolic activation. researchgate.netnih.gov
In an in vivo micronucleus cytogenetic assay in mice, this compound did not increase the frequency of micronucleated normochromatic erythrocytes in peripheral blood, indicating a lack of chromosomal damage in this system. researchgate.netnih.gov Additionally, the compound did not induce Unscheduled DNA Synthesis (UDS) in primary rat hepatocytes, suggesting it does not cause reparable DNA damage in these cells. nih.gov
Table 3: Mutagenicity Assays of this compound
| Assay | Test System | Metabolic Activation | Result |
|---|---|---|---|
| Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and Without | Negative researchgate.netnih.gov |
| Micronucleus Assay | Mouse bone marrow | In vivo | Negative researchgate.netnih.gov |
A comprehensive review of the available scientific literature did not yield any specific studies that evaluated the potential of this compound to induce chromosomal aberrations in in vitro or in vivo systems.
Based on the available data, the U.S. Environmental Protection Agency (EPA) has classified this compound as a Group D carcinogen. epa.gov This classification indicates that the substance is "not classifiable as to human carcinogenicity" due to a lack of evidence or inadequate data from human and animal studies. epa.gov There are no known carcinogenic chemicals in this product based on some safety data sheets.
Environmental Fate and Ecotoxicology of this compound
This compound (MDT), an antimicrobial agent utilized in various industrial applications, is subject to several environmental processes that determine its fate and potential ecological impact. Research has focused on its degradation in different environmental compartments, its potential for transport, and its toxicity to a range of non-target organisms.
Degradation in Various Environmental Matrices (Water, Soil)
The primary degradation pathway for this compound in both aqueous environments and moist soil is hydrolysis. epa.govnih.gov This chemical transformation is rapid, particularly under neutral to alkaline conditions, and as a result, other degradation processes such as biodegradation are not considered significant routes of dissipation. epa.govnih.gov In moist soils, the compound is expected to hydrolyze, which limits the importance of other potential fate processes like volatilization and adsorption. epa.gov The degradation of this compound leads to the formation of the thiocyanate ion and formaldehyde. epa.gov
Hydrolysis Rates and Factors Influencing Degradation (e.g., pH)
The rate of hydrolysis of this compound is highly dependent on the pH of the surrounding medium. The compound is stable in acidic conditions, with studies showing no degradation at a pH of 5. epa.gov However, as the pH increases, the rate of hydrolysis accelerates significantly. At a neutral pH of 7, the hydrolysis half-life is approximately 21.2 hours. epa.gov Under alkaline conditions, the degradation is even more rapid. At a pH of 9, the half-life of this compound is dramatically reduced to 133.5 minutes. epa.gov This indicates that in neutral to alkaline aquatic and soil environments, this compound is not persistent. nih.gov
Table 1: Hydrolysis Half-life of this compound at Various pH Levels
| pH | Half-life | Rate Constant |
|---|---|---|
| 5 | Stable | - |
| 7 | 21.2 hours | 0.0327 hours⁻¹ |
Photodegradation Studies
In the atmosphere, this compound is expected to exist predominantly in the vapor phase. nih.gov It is susceptible to degradation by photochemically-produced hydroxyl radicals. epa.govnih.gov The estimated atmospheric half-life for this reaction is approximately 7 hours, suggesting that it is not persistent in the air. epa.govnih.gov Conversely, photolysis on wood surfaces is considered unlikely to be a significant degradation pathway. epa.govepa.gov
Sorption and Leaching Potential in Soil and Wood
Due to its rapid hydrolysis in moist environments, the sorption and leaching potential of this compound in soil is considered to be low. epa.gov Adsorption to soil particles is not an important environmental fate process because the compound degrades quickly in the presence of water. nih.gov
However, when used as a wood preservative, the leaching of this compound from treated wood has been observed. epa.gov Laboratory experiments have demonstrated the potential for extensive leaching from treated wood over a 30-day period. epa.govepa.gov In practical applications, this leaching is often mitigated by the co-application of sealants or water repellents, which inhibit the release of the biocide into the surrounding environment. epa.govepa.gov
Toxicity to Aquatic Organisms (Fish, Invertebrates)
This compound exhibits high to very high toxicity to aquatic organisms. epa.gov Acute toxicity studies have been conducted on various species of fish and aquatic invertebrates to determine its potential ecological risk.
For fish, short-term toxicity studies with rainbow trout (Oncorhynchus mykiss) reported a 14-day LC₅₀ of 84 µg/L and a 60-day LC₅₀ of 65 µg/L. nih.gov A 96-hour static acute toxicity test using bluegill sunfish (Lepomis macrochirus) determined an LC₅₀ of 0.25 mg/L. researchgate.net
The compound is also very highly toxic to freshwater aquatic invertebrates. A 48-hour static acute toxicity test with Daphnia magna established an LC₅₀ value of 0.061 mg/L. nm.gov
Table 2: Acute Toxicity of this compound to Aquatic Organisms
| Species | Endpoint | Concentration | Exposure Duration | Reference |
|---|---|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | LC₅₀ | 84 µg/L | 14 days | nih.gov |
| Rainbow Trout (Oncorhynchus mykiss) | LC₅₀ | 65 µg/L | 60 days | nih.gov |
| Bluegill Sunfish (Lepomis macrochirus) | LC₅₀ | 0.25 mg/L | 96 hours | researchgate.net |
Toxicity to Avian Species
Based on available data, this compound is classified as practically nontoxic to moderately toxic to birds on an acute basis. epa.govepa.gov However, specific acute oral LD₅₀ values for various avian species were not found in the reviewed scientific literature. The U.S. Environmental Protection Agency (EPA) has indicated that wildlife are not expected to be exposed to significant levels of this compound from its use as an outdoor wood preservative, suggesting a low likelihood of adverse effects. epa.govepa.gov
Bioaccumulation and biomagnification potential
This compound's potential for bioaccumulation and biomagnification in the environment is considered to be low. This assessment is primarily based on the compound's chemical properties and its behavior in aquatic environments.
Research and environmental fate data indicate that this compound is not persistent and degrades quickly in the environment. epa.gov One of the key processes that limits its bioaccumulation potential is its tendency to hydrolyze in aquatic settings. nih.gov Due to this rapid breakdown, the compound is not expected to remain in the environment long enough to be significantly taken up and concentrated by organisms. nih.gov
The concept of bioaccumulation refers to the process where the concentration of a substance in an organism becomes higher than its concentration in the surrounding environment. miami.edu Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain. miami.eduumich.edu For a compound to biomagnify, it typically needs to be long-lived, mobile, soluble in fats, and biologically active. miami.edu Given that this compound degrades quickly, its potential to biomagnify through the food web is considered minimal. epa.gov
Ecotoxicity Data for this compound
| Organism Group | Toxicity Level | Findings |
| Birds | Practically nontoxic to moderately toxic | Based on acute toxicity studies. epa.gov |
| Freshwater Fish | Highly toxic to very highly toxic | Based on acute toxicity studies. Chronic effects have also been observed. epa.govnih.gov |
| Aquatic Invertebrates | Very highly toxic | Based on acute basis. Chronic effects were also noted. An LC50 of 0.061 mg/L for Daphnia magna classifies it as very highly toxic to freshwater invertebrates. epa.govepa.gov |
Environmental risk assessment methodologies
The environmental risk assessment for a chemical like this compound involves a structured approach to evaluate the potential adverse effects on the environment. eemj.euresearchgate.net This process generally includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. researchgate.net
For microbiocides such as this compound, the United States Environmental Protection Agency (EPA) requires a specific, though limited, set of ecotoxicology and environmental fate studies. epa.gov While the hazards to aquatic organisms have been characterized, indicating high toxicity, a comprehensive environmental risk assessment has not been conducted for all uses. epa.gov
A common method for environmental risk assessment is the risk quotient (RQ) method, which compares the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). mdpi.comeeer.org This method helps to quantify the risk and determine if adverse effects are likely to occur. mdpi.com
In the case of this compound, its use in oil-related aquatic applications is expected to result in minimal to no environmental exposure. epa.gov For discharges into aquatic environments from industrial uses, the risks are managed through the National Pollutant Discharge Elimination System (NPDES) permitting program, which sets limits on the amounts of pollutants that can be discharged. epa.gov
The assessment of a compound's environmental fate and transport is a critical component of an environmental risk assessment. cdc.gov This involves understanding how a substance moves through and persists in different environmental media like water, soil, and air. cdc.gov this compound has a very low potential to leach into groundwater or to run off into surface water under typical use conditions. epa.gov However, it has been shown to leach extensively from treated wood after 30 days, though the use of sealants can inhibit this process. epa.gov
Analytical Chemistry and Detection Methodologies
Chromatographic Techniques for MDT Analysis
Chromatographic methods are fundamental to the separation and analysis of Methylene (B1212753) dithiocyanate from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, each offering distinct advantages for specific applications.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of Methylene dithiocyanate in aqueous samples such as water and industrial effluents. A developed analytical method for the determination of low-level concentrations of methylene-bis-thiocyanate (a synonym for MDT) in wastewater involves a pre-concentration step using solid-phase extraction (SPE) followed by HPLC analysis. unit.no
For the analysis of MDT in wastewater, a solid-phase extraction on a LiChrolut® EN column can be employed to enrich the analyte from the water sample. The elution of MDT from the column is typically achieved using ethyl acetate. The resulting extract is then evaporated to dryness and redissolved in water prior to injection into the HPLC system. The final extracts are analyzed using a reversed-phase C18 column with UV detection at wavelengths of 200, 205, 210, and 220 nm. unit.no A mobile phase consisting of 90% distilled water and 10% methanol (B129727), acidified with phosphoric acid, has been shown to provide good chromatographic separation. unit.no This method has a reported detection limit of 1 µg/L when one liter of water is extracted. unit.no
While specific applications for tissue analysis are less detailed in readily available literature, the principles of HPLC-MS/MS for the detection of thiocyanate (B1210189), a related ion and potential metabolite, in biological matrices like postmortem tissue have been explored. Such methods often involve sample digestion and derivatization to enhance detection and quantification, demonstrating the applicability of HPLC-based techniques to complex biological samples.
Table 1: HPLC Conditions for this compound Analysis in Water
| Parameter | Condition |
|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) with LiChrolut® EN column |
| Elution Solvent | Ethyl Acetate |
| Chromatography | Reversed-Phase |
| Stationary Phase | C18 Column |
| Mobile Phase | 90% Water / 10% Methanol (v/v) with Phosphoric Acid |
| Detection | UV at 200, 205, 210, and 220 nm |
| Limit of Detection | 1 µg/L |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the identification of this compound and its degradation products. A method for the determination of methylene bisthiocyanate in aquatic products utilizes gas chromatography with a pulsed-flame photometric detector (PFPD). This method demonstrates good linearity and a limit of detection of 0.1 mg/kg, with recoveries ranging from 65.6% to 97.6%. researchgate.net
The analysis of degradation products is crucial for understanding the environmental fate of MDT. While specific studies detailing the full range of MDT degradates by GC-MS are not extensively published, the technique is widely applied for identifying breakdown products of similar organic compounds. For instance, in the analysis of other industrial chemicals, GC-MS is used to identify smaller, more volatile fragments that result from degradation processes. This often involves derivatization to make the analytes more amenable to GC analysis.
Table 2: GC Method for this compound Analysis in Aquatic Products
| Parameter | Condition |
|---|---|
| Technique | Gas Chromatography with Pulsed-Flame Photometric Detector (GC-PFPD) |
| Sample Matrix | Aquatic Products |
| Linear Range | 1.0-20.0 mg/L |
| Correlation Coefficient | 0.9971 |
| Limit of Detection | 0.1 mg/kg |
| Recovery | 65.6% - 97.6% |
Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative analysis and separation of compounds. While specific applications dedicated solely to this compound are not widely documented, TLC methods have been successfully developed for the separation of the thiocyanate anion from other ions.
One such method involves the use of silica (B1680970) gel layers and a ternary mobile phase consisting of distilled water, carbon tetrachloride, and acetonitrile (B52724) (in a 10 + 80 + 5 ratio). This system has proven effective for separating thiocyanate in the presence of heavy metal cations and amino acids, and has been applied to industrial wastewater samples. The separation on the TLC plate allows for the identification of thiocyanate based on its retention factor (Rf) value compared to a standard.
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques are indispensable for the structural confirmation and elucidation of this compound. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's functional groups and atomic connectivity.
Infrared (IR) spectroscopy is a key technique for confirming the structure of this compound by identifying its characteristic functional groups. The most prominent and diagnostic feature in the IR spectrum of MDT is the strong, sharp absorption band corresponding to the cyanide (-C≡N) stretching vibration of the thiocyanate group. This peak typically appears in the region of 2160-2120 cm⁻¹. libretexts.org The presence of a strong absorption in this specific region is a clear indicator of the thiocyanate functionality and can be used to confirm the identity of the compound.
Furthermore, the purity of a this compound sample can be assessed by the absence of significant absorption bands that would indicate the presence of impurities. For example, the absence of a broad absorption band in the 3200-3600 cm⁻¹ region would suggest the absence of hydroxyl (-OH) impurities from hydrolysis. The FTIR spectrum of Methylene bis(thiocyanate) is available in spectral databases, often recorded as a KBr wafer.
Table 3: Characteristic IR Absorption for this compound
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Thiocyanate (-SCN) | -C≡N Stretch | 2160-2120 | Strong, Sharp |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of its atomic nuclei. For this compound (SCN-CH₂-SCN), proton NMR (¹H NMR) is particularly useful for elucidating its simple structure.
The ¹H NMR spectrum of this compound is characterized by a single sharp peak, a singlet, which arises from the two equivalent protons of the methylene (-CH₂-) group. In a deuterated solvent such as dimethyl sulfoxide (B87167) (DMSO-d6), this singlet appears at approximately 4.91 ppm. The singlet nature of the peak confirms that there are no adjacent protons to couple with, which is consistent with the structure of MDT. The chemical shift value is influenced by the electronegativity of the adjacent thiocyanate groups, which deshield the methylene protons, causing them to resonate at a relatively downfield position compared to a simple alkane.
Table 4: ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
|---|---|---|---|
| -CH₂- | 4.91 | Singlet | DMSO-d6 |
Mass Spectrometry (MS) for molecular weight and fragment identification
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound (C₃H₂N₂S₂). The compound has a molecular weight of approximately 130.19 g/mol . nih.govnist.govscbt.com In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.
Key fragmentation pathways are anticipated to involve the cleavage of the carbon-sulfur bonds.
α-Cleavage: The C-S bond can break, leading to the formation of characteristic fragments. A primary fragmentation would be the loss of a thiocyanate radical (•SCN), resulting in a [CH₂SCN]⁺ fragment.
Further Fragmentation: The resulting ions can undergo further fragmentation. For example, the cleavage of the central C-S bond could also yield a [SCN]⁺ ion.
The analysis of these fragment ions allows for the confirmation of the compound's structure and the identification of its constituent parts. High-resolution mass spectrometry can provide the exact mass of the molecular ion (129.96594042 Da), which helps in determining its elemental composition with high certainty. nih.gov
Table 1: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion Formula | Proposed Structure | Mass-to-Charge Ratio (m/z) |
| [C₃H₂N₂S₂]⁺• | [SCN-CH₂-SCN]⁺• | 130 |
| [CH₂N₂S₂]⁺ | [SCN-SCN]⁺ (from rearrangement) | 116 |
| [CH₂NS]⁺ | [CH₂SCN]⁺ | 72 |
| [CNS]⁺ | [SCN]⁺ | 58 |
UV-Vis spectrophotometry for detection and quantification
UV-Vis spectrophotometry is a viable method for the detection and quantification of this compound, particularly when coupled with separation techniques like high-performance liquid chromatography (HPLC). Studies have shown that this compound can be detected by UV detectors in the lower ultraviolet range.
For the analysis of this compound in water samples, HPLC with UV detection has been successfully employed at wavelengths of 200, 205, 210, and 220 nm. This indicates that the molecule possesses chromophores that absorb light in this region of the electromagnetic spectrum. The thiocyanate (-SCN) group is known to have electronic transitions in the UV range, which allows for its detection.
Quantitative analysis relies on the Beer-Lambert law, where the absorbance of a sample is directly proportional to the concentration of the analyte. By creating a calibration curve with standards of known concentrations, the concentration of this compound in unknown samples can be accurately determined. The choice of a specific wavelength within the 200-220 nm range would be optimized to maximize sensitivity and minimize interference from other components in the sample matrix.
Table 2: HPLC-UV Detection Parameters for this compound
| Parameter | Value/Description |
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |
| Detection Method | Ultraviolet (UV) Absorbance |
| Detection Wavelengths | 200, 205, 210, 220 nm |
| Application | Quantification in water and effluent samples |
X-ray diffraction (XRD) for crystal and molecular structure analysis
X-ray diffraction (XRD) is the definitive technique for determining the crystal and molecular structure of solid-state materials like this compound. Both single-crystal and powder XRD studies have been conducted to characterize this compound.
The crystal structure of this compound has been determined to be monoclinic. X-ray powder diffraction data have been used to refine the unit-cell parameters and confirm the space group. The compound crystallizes in the monoclinic space group I2/c, which is a non-standard setting of C2/c (No. 15). researchgate.net This detailed structural information is crucial for understanding the physical properties of the compound and for quality control in its production.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | I2/c |
| a | 6.6888(4) Å |
| b | 8.0616(6) Å |
| c | 11.089(1) Å |
| β | 105.33(1)° |
| Unit-cell Volume (V) | 576.68(7) ų |
| Formula units per cell (Z) | 4 |
Sample Preparation and Enrichment Methods
Solid Phase Extraction (SPE) for preconcentration from water and effluent samples
Analyzing trace levels of this compound in environmental samples such as water and industrial effluents requires a preconcentration step to bring the analyte to a detectable concentration. Solid Phase Extraction (SPE) is a highly effective and widely used method for this purpose.
For this compound, an analytical method has been developed utilizing SPE to enrich the analyte from water samples. Among various tested solid-phase materials, a non-ionogenic, highly porous polystyrene-divinylbenzene polymer (LiChrolut® EN) demonstrated the best retention properties. The procedure involves passing a large volume of the water sample (e.g., 1 liter) through the SPE cartridge. The analyte is adsorbed onto the solid phase while the bulk of the water matrix passes through. Subsequently, the retained this compound is eluted from the cartridge using a small volume of an organic solvent, such as ethyl acetate. This process effectively concentrates the analyte and provides a cleaner sample for instrumental analysis, achieving detection limits as low as 1 µg/L.
Matrix interference reduction strategies
Complex sample matrices, such as industrial effluents, can contain numerous compounds that interfere with the accurate quantification of this compound. epa.gov SPE, as described above, is a primary strategy for reducing matrix interference by separating the analyte of interest from these interfering components.
For particularly challenging effluent samples, a multi-step cleanup approach may be necessary. Research has shown that matrix interferences during the SPE step can be further reduced by incorporating a pre-column in the extraction process. epa.gov An octadecylsilica (C18) pre-column can be used to bind and remove interfering hydrophobic compounds from the sample before it reaches the primary SPE cartridge where this compound is enriched. epa.gov This dual-column approach enhances the selectivity of the extraction and improves the reliability of the subsequent analysis by providing a cleaner final extract.
Extraction from fortified tissue paper samples
This compound is used as a microbiocide in the paper manufacturing industry to control slime growth. atamanchemicals.com Consequently, methods are required to analyze its presence in paper products. The analysis of this compound from fortified tissue paper samples involves an initial extraction step to transfer the analyte from the solid paper matrix into a liquid solvent.
The sample preparation and cleanup method for tissue paper extracts can follow the same principles used for water and effluent samples. epa.gov After an initial solvent extraction from the paper, the resulting liquid extract is then processed using the established Solid Phase Extraction (SPE) protocol. This includes the use of an octadecylsilica pre-column to mitigate matrix interferences from compounds co-extracted from the paper, followed by preconcentration on a suitable SPE sorbent. epa.gov This ensures that the final sample introduced into the analytical instrument is sufficiently clean and concentrated for accurate quantification.
Considerations for low-level detection (e.g., µg/L range)
Detecting this compound at low concentrations, such as in the microgram per liter (µg/L) range, is crucial for environmental monitoring due to its classification as toxic to the environment. unit.no Standard analytical methods may be suitable for concentrations down to 1 mg/L, but specialized techniques are required for lower levels. unit.no
A significant challenge in low-level detection is the presence of interfering components in complex samples like industrial wastewater, which can overlap with the analyte's signal. unit.no To overcome this, a pre-concentration or enrichment step is typically necessary before instrumental analysis. unit.no Solid-phase extraction (SPE) has proven effective for this purpose. In one method, water samples are passed through a column containing a non-ionogenic, highly porous polystyrene-divinylbenzene polymer, which is effective at retaining polar substances like this compound. unit.no The compound is then eluted from the column using a solvent such as ethyl acetate. unit.no
Following extraction and concentration, the sample is analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection. unit.no By employing this combination of SPE and HPLC, it is possible to achieve a detection limit of 1 µg/L. unit.no Further refinement of the method has allowed for the detection of this compound down to a concentration of 0.4 µg/L, although quantification at this level can be challenging due to signal overlap with unknown components in the sample matrix. unit.no
Development and Validation of Analytical Methods
The development and validation of analytical methods are essential to ensure that measurements of this compound are reliable, consistent, and accurate for their intended purpose. globalresearchonline.net This process is a fundamental requirement for quality control in laboratory settings. globalresearchonline.net
Developing analytical methods for this compound in specific, complex matrices like industrial wastewater presents unique challenges. unit.nocleanwaterprofessionals.org These matrices often contain a variety of substances that can interfere with the analysis. cleanwaterprofessionals.org Therefore, method development focuses on separating the target analyte from these interferences. unit.no
For wastewater from a paper mill, a method was developed that combines solid-phase extraction (SPE) with High-Performance Liquid Chromatography (HPLC). unit.no The development process involved testing several solid-phase materials to find one with satisfactory retention properties for this compound. unit.no A highly porous polystyrene-divinylbenzene polymer (LiChrolut® EN) was found to be superior to other materials like C-18 for retaining the polar compound. unit.no
The subsequent HPLC analysis required optimization of the mobile phase to separate this compound from other components in the wastewater extract. A mobile phase consisting of 90% distilled water and 10% methanol, acidified with phosphoric acid, was effective. unit.no UV detection was performed at multiple wavelengths (200, 205, 210, and 220 nm) to help confirm the identity of the detected compound. unit.no The U.S. Environmental Protection Agency (EPA) provides approved analytical methods for monitoring wastewater under the Clean Water Act, which serve as a reference for developing such procedures. epa.gov
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. globalresearchonline.net It establishes documented evidence that the method will consistently produce accurate results. globalresearchonline.net Key validation parameters, often following guidelines from the International Conference on Harmonization (ICH), include linearity, precision, recovery (a measure of accuracy), and detection limits. globalresearchonline.netnih.gov
Linearity : This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is often expressed as the relative standard deviation (RSD). globalresearchonline.netnih.gov
Recovery : As a measure of accuracy, recovery is determined by analyzing a sample spiked with a known amount of the analyte. The percentage of the spiked amount that is detected by the method indicates its accuracy. unit.no For a method detecting this compound in wastewater, a recovery of 60% was achieved for a 1 µg/L solution. unit.no In another instance, the extraction efficiency from distilled water was shown to be 85%. unit.no
Detection Limit (LOD) : The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. nih.gov For this compound in water, a detection limit of 1 µg/L has been established using an SPE-HPLC method. unit.no
Quantitation Limit (LOQ) : The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov
The table below summarizes typical validation parameters for an analytical method.
| Validation Parameter | Description | Example Finding for this compound |
| Linearity | The ability to elicit results that are directly proportional to the analyte concentration. | Calibration curves are developed at concentrations ranging from 4-90 µg/ml for HPLC analysis. epa.gov |
| Precision | The closeness of agreement among a series of measurements. | Often expressed as Relative Standard Deviation (%RSD). globalresearchonline.net |
| Recovery (Accuracy) | The percentage of a known amount of analyte that is detected. | 60% recovery for a 1 µg/L solution in wastewater; 85% extraction efficiency in distilled water. unit.no |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected. | 1 µg/L in water using SPE-HPLC. unit.no |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be reliably quantified. | The signal for a 0.4 µg/L solution was too low to be quantified. unit.no |
Confirming the purity of this compound and identifying potential impurities is a significant challenge in analytical research. The synthesis process itself can lead to the formation of by-products. google.com Past production methods have been known to yield a finished product contaminated with polymeric or resinous products of unknown composition, necessitating extensive purification steps. google.com
Standard analytical techniques are used to assess purity. In one analysis of a 98% pure lot of this compound, thin-layer chromatography (TLC) indicated a major spot along with one trace and one very slight trace impurity using one solvent system, and a major spot with one trace impurity in another system. nih.gov Gas chromatography (GC) analysis of the same lot showed no impurities greater than 1.32% relative to the major peak. nih.gov
For regulatory purposes, such as product registration with the EPA, companies must submit a Confidential Statement of Formula (CSF) for each formulation. epa.gov This statement requires either accepting standard certified limits for impurities or providing certified limits that are supported by the analysis of five separate batches, underscoring the importance of identifying and quantifying any additives or impurities. epa.gov
Advanced Applications and Future Research Directions
Emerging Applications in Materials Science and Engineering
Methylene (B1212753) dithiocyanate's primary role in materials science is as a potent, broad-spectrum biocide. Its application is crucial in preventing microbial degradation, which can compromise the structural integrity, performance, and aesthetic quality of a wide array of materials.
The performance of biocides like MDT is critical for the longevity of coatings. The minimum inhibitory concentration (MIC) is a key metric for evaluating the efficacy of a biocide, representing the lowest concentration at which it will inhibit the growth of a specific microorganism. dtic.mil
Table 1: Common Biocides Used in Coatings and Emulsions
| Biocide Class | Examples | Primary Function |
| Isothiazolinones | Methylisothiazolinone (MIT), Benzisothiazolinone (BIT) | In-can and dry-film preservation |
| Thiocyanates | Methylene dithiocyanate (MDT) , TCMTB | Broad-spectrum antimicrobial |
| Formaldehyde-releasers | FA-R | Bactericides |
This table provides a general overview of biocide classes and is not exhaustive.
Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, poses a significant challenge in marine environments. sdu.dk It can lead to increased drag on ship hulls, reduced fuel efficiency, and corrosion. nih.gov Antifouling coatings are employed to combat this issue, and this compound has been identified as an effective antifouling agent. nih.gov
These coatings work by releasing bioactive compounds that deter the settlement and growth of fouling organisms. dtu.dk The mechanism of action for many biocides, including MDT, can involve disrupting cellular processes in the fouling organisms, such as inhibiting protein expression related to adhesion or blocking neurotransmission. dtu.dk The controlled release of these agents from the coating matrix is crucial for long-term effectiveness. scispace.com
Table 2: Selected Biocides in Antifouling Formulations
| Biocide | Chemical Name | Primary Use |
| Cuprous oxide | Copper(I) oxide | Broad-spectrum antifouling |
| Copper pyrithione | Bis(1-hydroxy-2(1H)-pyridinethionato-O,S)-copper | Algicide and fungicide |
| Zinc pyrithione | Bis(1-hydroxy-2(1H)-pyridinethionato-O,S)-zinc | Algicide and fungicide |
| This compound (MDT) | Thiocyanic acid, C,C'-methylene ester | Broad-spectrum biocide |
| DCOIT | 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | Broad-spectrum biocide |
This table presents a selection of biocides and does not represent all formulations.
Wood and wood products are susceptible to decay and degradation by fungi, insects, and other microorganisms. nbinno.comepa.gov Wood preservation techniques are employed to extend the service life of wood used in various applications. epa.gov this compound is used as a wood preservative to protect against a range of wood-destroying organisms. nih.govdatainsightsmarket.com
It can be applied through various methods, including pressure treatment, which forces the preservative deep into the wood's cellular structure for long-lasting protection. epa.govdatainsightsmarket.com The effectiveness of the treatment depends on the proper penetration and retention of the chemical preservative. echemi.com MDT's fungicidal properties are particularly effective against surface molds and sapstain fungi. nih.gov The antifungal mechanism of MDT involves blocking electron transfer within the fungal cells, thereby inhibiting their metabolic processes. researchgate.net
Similar to paints and latex emulsions, adhesives and other industrial coatings are prone to microbial contamination, which can degrade the product and compromise its adhesive properties. nbinno.com this compound is incorporated into these formulations as a preservative to prevent microbial growth and ensure the product's stability and performance over time. nbinno.comdatainsightsmarket.com Its broad-spectrum activity makes it effective against a wide range of bacteria and fungi commonly found in industrial environments. nih.gov
MDT in Pharmaceutical and Agricultural Research
While primarily known for its industrial biocidal applications, the chemical structure of this compound also lends itself to exploration in pharmaceutical and agricultural research.
A "lead compound" in drug discovery is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. While specific research detailing this compound as a direct lead compound for drug development is not extensively documented in publicly available literature, organic thiocyanates are recognized as important intermediates in the synthesis of various chemicals for the pharmaceutical and agrochemical industries. fda.gov The reactivity of the thiocyanate (B1210189) group makes it a versatile functional group in medicinal chemistry for the synthesis of more complex molecules.
The development of new drugs is a complex process that involves identifying a target, discovering and optimizing a lead compound, and conducting preclinical and clinical trials. Natural products are a significant source of lead compounds due to their vast structural diversity. Synthetic compounds with unique functional groups, such as MDT, also represent a potential starting point for the synthesis of novel therapeutic agents.
Exploration as pesticides or fungicides in agriculture
This compound (MDT) has been identified for its significant biocidal properties, leading to its exploration and use as a fungicide and antibacterial agent in various applications, including those relevant to agriculture. nih.gov As a broad-spectrum biocide, it is effective against a range of microorganisms, including fungi and bacteria that can be detrimental to crops and stored agricultural products. nih.gov
The primary application in sectors related to agriculture involves its use as a preservative. For instance, MDT is utilized as a fungicide for the control of surface molds and sapstain fungi on wood, which is a critical aspect of preserving wooden structures and materials used in agricultural settings, such as fencing and storage containers. nih.gov Its efficacy against slime-forming bacteria and spore formers also makes it valuable in industrial water systems, which can be analogous to irrigation and water treatment systems in agriculture. nih.gov
Research has shown its utility in treating seeds to protect against pathogens. When formulated as an emulsifiable concentrate, it can be applied to rice and wheat seeds to control bacterial, fungal, and nematode-related diseases. This preventative treatment is crucial for ensuring healthy crop establishment and minimizing yield loss from the earliest stages of growth.
The fungicidal and antimicrobial actions of MDT are also harnessed in the preservation of materials like leather, which can have indirect applications in the agricultural sector. researchgate.net The compound's ability to inhibit microbial growth helps in maintaining the integrity and longevity of various materials used in farming and related industries. researchgate.net
Table 1: Documented Biocidal Applications of this compound
| Application Area | Target Organisms | Purpose |
| Wood Preservation | Surface molds, sapstain fungi | Protection of lumber and wood-based products |
| Seed Treatment (Rice, Wheat) | Bacteria, fungi, nematodes | Disease control and prevention |
| Industrial Water Systems | Algae, fungi, bacteria | Control of microbial growth and biofouling |
| Leather Preservation | Fungi, bacteria | Prevention of microbial degradation |
MDT in Chemical Synthesis as Building Blocks
This compound is a valuable building block in synthetic organic chemistry, primarily due to the reactivity of its two thiocyanate (-SCN) functional groups attached to a central methylene (-CH2-) bridge. nih.govresearchgate.net This structure allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules, particularly those containing sulfur and nitrogen.
The synthesis of MDT itself can be achieved through several methods, for instance, by reacting sodium thiocyanate with a methylene halide like methylene bromide or by using formalin (an aqueous solution of formaldehyde) as the methylene source. researchgate.netresearchgate.net The reactivity of the thiocyanate groups can be exploited in nucleophilic substitution reactions, where the SCN group can be displaced or can itself act as a nucleophile.
The methylene bridge is also a key feature, providing a simple, flexible spacer between the two reactive functional groups. This bifunctionality allows MDT to be used in polymerization reactions or in the synthesis of heterocyclic compounds where the two thiocyanate groups react to form a ring structure. For example, it can be a precursor in the synthesis of molecules with fused rings containing sulfur and nitrogen, which are scaffolds present in many biologically active compounds. The compound's utility is recognized in its classification as an organic building block for various chemical syntheses. researchgate.net
This compound is an organosulfur compound, a class of molecules that plays a crucial role in organic synthesis. researchgate.netnih.gov Organosulfur compounds are integral to the development of pharmaceuticals, materials, and natural products due to the unique chemical properties conferred by the sulfur atom. nih.gov Sulfur's ability to exist in various oxidation states and to form stable bonds with carbon and other heteroatoms leads to a rich and diverse field of chemistry. nih.gov
The synthetic utility of MDT within organosulfur chemistry stems from its structure as a dithiocyanate. The thiocyanate group is a versatile functional group that can undergo a range of transformations. It can be converted into other sulfur-containing functionalities such as thiols, sulfides, or isothiocyanates, the latter being important intermediates in the synthesis of many bioactive molecules. chemrxiv.org
The presence of two thiocyanate groups in MDT allows it to serve as a precursor for symmetrical molecules or for polymers containing sulfur. Its role as a building block is significant in creating more complex organosulfur architectures. rsc.org The reactions it undergoes can be used to introduce the S-C-N linkage into larger molecules, which is a key structural motif in various industrial and pharmaceutical chemicals.
Environmental Remediation and Degradation Technologies
While research on the direct microbial degradation of the entire this compound molecule is specific, extensive studies have been conducted on the breakdown of thiocyanate (SCN⁻), which constitutes the functional groups of MDT. These degradation pathways are highly relevant for the environmental remediation of water and soil contaminated with thiocyanate-containing compounds. escholarship.orgnih.gov
Microbial degradation of thiocyanate is a key process in bioremediation and can proceed through two primary pathways, primarily carried out by autotrophic and heterotrophic bacteria such as Thiobacillus and Pseudomonas. nih.gov
COS Pathway (Carbonyl Sulfide (B99878) Pathway) : In this pathway, the enzyme thiocyanate hydrolase acts on the thiocyanate ion. The nitrogen-carbon bond is hydrolyzed to produce carbonyl sulfide (COS) and ammonia (B1221849) (NH₃). The COS is then further broken down into carbon dioxide (CO₂) and hydrogen sulfide (H₂S), with the H₂S being subsequently oxidized to sulfate (B86663) (SO₄²⁻). This pathway is common in bacteria like Thiobacillus. nih.gov
CNO Pathway (Cyanate Pathway) : This alternative pathway involves the cleavage of the sulfur-carbon bond in thiocyanate, leading to the formation of cyanate (B1221674) (CNO⁻) and sulfide (HS⁻). The cyanate is then hydrolyzed by a cyanate hydrolysis enzyme (cyanase) into ammonia (NH₃) and carbon dioxide (CO₂). The sulfide is further oxidized to sulfate. This pathway has been observed in bacteria such as Pseudomonas putida and Pseudomonas stutzeri. escholarship.orgnih.gov
The end products of both pathways are generally sulfate and ammonium (B1175870), which can then be assimilated by microorganisms or further processed through nitrification and denitrification to remove nitrogen from the environment. escholarship.orgnih.gov The efficiency of these degradation processes depends on environmental conditions and the specific microbial communities present.
Table 2: Key Enzymes and Products in Microbial Thiocyanate Degradation
| Degradation Pathway | Key Enzyme(s) | Intermediate Products | Final Products |
| COS Pathway | Thiocyanate hydrolase | Carbonyl sulfide (COS), Ammonia (NH₃) | Sulfate (SO₄²⁻), Ammonia (NH₃), Carbon Dioxide (CO₂) |
| CNO Pathway | (unspecified), Cyanase | Cyanate (CNO⁻), Sulfide (HS⁻) | Sulfate (SO₄²⁻), Ammonia (NH₃), Carbon Dioxide (CO₂) |
Bioremediation Strategies for MDT-Contaminated Environments
Bioremediation presents a cost-effective and environmentally friendly approach to removing contaminants. academicjournals.org For this compound, bioremediation strategies primarily focus on the microbial degradation of its breakdown products, cyanide and thiocyanate. epa.govnih.govnih.gov While hydrolysis is considered a primary removal process for MDT in aquatic environments, understanding the biological degradation pathways is crucial for managing contamination. guidechem.com
Microorganisms capable of utilizing cyanide and its derivatives as a source of nitrogen for growth are key to these strategies. d-nb.infonih.gov Such "cyanotrophic" bacteria and fungi possess metabolic pathways to break down these toxic compounds, often coupled with mechanisms to protect themselves from cyanide poisoning, such as the cyanide-insensitive alternative oxidase. d-nb.info
Research has identified several microbial genera with the potential for degrading MDT's components. For instance, various species of Pseudomonas have been shown to degrade cyanide and thiocyanate. nih.govmabjournal.com Additionally, bacteria from the genus Thiobacillus are known to be involved in thiocyanate degradation through an autotrophic pathway where it serves as an energy, sulfur, and nitrogen source. escholarship.org The mechanism often involves the conversion of thiocyanate into less toxic substances like ammonium and sulfate. nih.govescholarship.org
Future research in this area will likely focus on:
Isolation and Characterization: Identifying and isolating novel microbial strains from MDT-contaminated sites that exhibit high degradation efficiency.
Metabolic Engineering: Utilizing synthetic biology and metabolic engineering to enhance the degradation capabilities of known microorganisms. d-nb.infopressbooks.pub
Microbial Consortia: Developing stable and effective microbial consortia, combining different strains with complementary degradation pathways to achieve complete mineralization of MDT and its byproducts. d-nb.info
Table 1: Microorganisms with Potential for Bioremediation of MDT Components
| Microbial Genus | Target Compound(s) | Degradation Pathway | Reference(s) |
|---|---|---|---|
| Pseudomonas | Cyanide, Thiocyanate | Utilized as a nitrogen source. | nih.govmabjournal.com |
| Thiobacillus | Thiocyanate | Autotrophic pathway, used for energy. | escholarship.org |
| Klebsiella pneumoniae | Methylene Blue (as a model compound) | Biodegradation. | mabjournal.com |
| Ralstonia metallidurans | Dichloromethane (B109758) | Dehalogenation. | nih.gov |
Immobilization Techniques for Enhanced Degradation (e.g., PVA-gel)
To improve the efficiency and practicality of bioremediation, researchers are exploring immobilization techniques, where microorganisms are encapsulated within a carrier material. This approach offers several advantages, including increased cell density, protection from toxic substances, and easier separation of biomass from the treated effluent.
Polyvinyl alcohol (PVA) gel is a widely studied and promising carrier for biomass immobilization due to its non-toxic nature, high mechanical stability, and cost-effectiveness. mdpi.comspringernature.com The porous structure of PVA hydrogels, often created through a physical cross-linking process like freezing and thawing, allows for the effective entrapment of bacteria. mdpi.comdntb.gov.ua
Studies have demonstrated the successful immobilization of bacteria for the degradation of various pollutants. For example, Ralstonia metallidurans PD11, a bacterium that degrades dichloromethane, has been effectively immobilized in PVA gel for use in bioreactors. nih.gov The immobilized cells showed high degradation activity and were more resilient to changes in environmental conditions compared to free-living cells. nih.gov
Future research on immobilization for MDT degradation will likely involve:
Encapsulating specific cyanide and thiocyanate-degrading bacteria (such as Pseudomonas or Thiobacillus species) in PVA-gel beads.
Optimizing the composition of the PVA hydrogel (e.g., by adding nanoparticles) to maximize both durability and degradation efficiency. mdpi.com
Developing and testing bioreactor systems that utilize these immobilized cells for the continuous treatment of MDT-contaminated wastewater. nih.gov
Regulatory Science and Risk Management Research
Effective regulation and risk management are paramount for ensuring the safe use of this compound. This requires a continuous effort to address knowledge gaps, develop mitigation measures, and understand real-world exposure scenarios.
Addressing Data Gaps for Comprehensive Environmental and Human Health Risk Assessments
A comprehensive risk assessment relies on a complete and high-quality dataset. For MDT, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have identified several data gaps that need to be addressed to refine environmental and human health risk assessments. epa.gov
Key areas where further research is required include:
Inhalation Toxicity: The EPA has noted that existing studies on the acute inhalation toxicity of MDT are of poor quality and cannot be used for a quantitative risk assessment. epa.gov A sub-acute, 90-day inhalation study has been required to better quantify the hazards associated with this exposure route. epa.gov
Metabolism and Degradation: There is a need for additional data to confirm the identity of MDT's metabolites. epa.gov Specifically, degradation data are lacking to determine if, and under what conditions, the thiocyanate ion degrades to the more toxic cyanide in occupational environments. epa.gov
Environmental Fate: While MDT is considered to have a low potential to leach into groundwater, a complete understanding of its environmental fate and the risks to aquatic environments requires further study. epa.gov
Carcinogenicity: MDT is currently classified as a Group D carcinogen, meaning it is not classifiable as to human carcinogenicity. epa.gov Further studies could help to clarify its carcinogenic potential.
Addressing these data gaps is essential for developing more accurate risk assessments and ensuring that regulatory decisions are based on the best available science. epa.govnih.gov
Development of Effective Risk Mitigation Measures
Based on current risk assessments, several mitigation measures have been implemented to reduce exposure to MDT. epa.gov These measures are a combination of engineering controls, personal protective equipment (PPE), and specific handling requirements. The development and refinement of these measures is an ongoing area of research.
Examples of current risk mitigation measures include:
Engineering Controls: For uses in large cooling water systems, the use of pump-metering systems instead of open-pouring is required to reduce dermal exposure for handlers. epa.gov
Personal Protective Equipment (PPE): The EPA requires specific PPE for occupational handlers depending on the application. For instance, handlers involved in leather or wood processing dip applications must wear chemical-resistant aprons and gloves. epa.gov Due to inhalation concerns, respirators are required for all end-use products in higher toxicity categories. epa.gov
Post-Application Safety: To protect individuals not directly involved in the application process, safety requirements are established. For indoor spray applications, a 25-foot buffer zone is required until sprays have settled. epa.gov
Future research will focus on evaluating the effectiveness of these measures and developing new strategies as more data becomes available. This includes exploring safer application technologies and formulations that minimize the potential for human and environmental exposure.
Studies on Occupational and Residential Exposure Scenarios
Understanding the potential for exposure in real-world settings is critical for risk management. Studies have identified potential exposure for various individuals who handle or use MDT products.
Occupational Exposure: There is a potential for exposure to mixers, loaders, applicators, and other workers in industrial and commercial settings. epa.govnih.gov The EPA has expressed particular concern for occupational painters, for whom calculated Margins of Exposure (MOEs) were below the level typically considered acceptable when not using gloves. epa.gov Historical data from the National Occupational Hazard Survey indicated that thousands of workers were potentially exposed to MDT in industries such as paper manufacturing, where it is used as a slimicide. nih.gov
Residential Exposure: Many applications of MDT are for residential uses, such as in paints and wood preservatives. epa.govnih.gov While the EPA has stated that most residential applications involve little environmental exposure, there is potential for primary and secondary dermal exposure for homeowners during and after application. epa.gov The general population may also be exposed through dermal contact and inhalation in settings where MDT is used as a wood preservative or termiticide. nih.gov
Continued monitoring and research into these exposure scenarios are necessary. This includes developing more sensitive analytical methods to quantify exposure levels and conducting studies that reflect current use patterns and application techniques to ensure that risk assessments remain relevant and protective of public health.
Table 2: Key Data Gaps in this compound Risk Assessment
| Data Gap Area | Specific Information Needed | Rationale for Requirement | Reference(s) |
|---|---|---|---|
| Human Health | High-quality, 90-day inhalation toxicity study. | Existing data is inadequate for quantitative risk assessment. | epa.gov |
| Human Health | Confirmatory data on metabolites. | To fully understand the toxicological profile. | epa.gov |
| Occupational Health | Data on the degradation of thiocyanate to cyanide in the work environment. | To assess the risk from the highly toxic potential degradate. | epa.gov |
| Environmental Health | Additional environmental fate data on aquatic exposure. | To conduct a complete aquatic risk assessment. | epa.gov |
Q & A
Basic Research Question
- HPLC-DAD : Validated for MDT detection in soil and water with a limit of detection (LOD) of 0.1 ppm .
- Gas chromatography (GC-MS) : Suitable for volatile derivatives but requires derivatization due to MDT’s thermal instability .
- Ion chromatography : Quantify thiocyanate ions as indirect markers of MDT degradation .
How can contradictions in MDT’s reported efficacy across studies be resolved?
Advanced Research Question
Contradictions often arise from environmental variables:
- pH sensitivity : Replicate experiments under standardized pH conditions (e.g., pH 6–7 for stable MDT activity) .
- Soil organic matter : Use soil spiking protocols to account for matrix effects on bioavailability .
- Statistical meta-analysis : Pool data from multiple studies to identify confounding factors (e.g., temperature, microbial diversity) .
What safety protocols are essential for handling MDT in laboratory settings?
Basic Research Question
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods due to MDT’s irritant vapors .
- Storage : Keep at 0–6°C in airtight containers to prevent decomposition .
What methodologies evaluate MDT’s impact on soil microbial communities?
Advanced Research Question
- High-throughput sequencing : Analyze shifts in fungal/bacterial diversity (e.g., Penicillium dominance in MDT-treated soils) .
- Community-level physiological profiling (CLPP) : Assess functional changes using Biolog EcoPlates .
- Dose-response field trials : Measure correlations between MDT application rates and plant health indicators (e.g., Panax quinquefolium survival rates) .
What are key considerations for designing dose-response toxicity experiments with MDT?
Basic Research Question
- Acute vs. chronic exposure : Use OECD guidelines for aquatic toxicity (e.g., Daphnia magna 48-hr LC50) .
- In vivo models : Track histopathological changes in zebrafish embryos exposed to MDT .
- Statistical power : Ensure sample sizes account for variability in dose-response curves .
How can computational chemistry predict MDT’s reactivity and stability?
Advanced Research Question
- Density functional theory (DFT) : Calculate bond dissociation energies to predict hydrolysis pathways .
- Molecular dynamics simulations : Model MDT’s interaction with lipid bilayers or enzyme active sites .
- Electrostatic potential mapping : Identify reactive sites using experimental/theoretical charge density studies .
Notes on Evidence Usage:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
